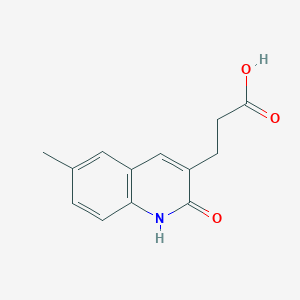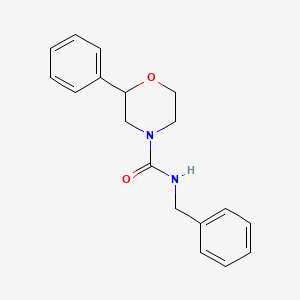
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, also known as 3-Methyl-6-hydroxyquinoline-3-carboxylic acid, is an organic compound that is widely used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound that is found in many natural products. This compound is a versatile molecule that has been used in a variety of applications, including synthesis, drug research, and biochemical studies.
科学的研究の応用
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is widely used in scientific research. It has been used as a reagent in the synthesis of various compounds, including quinoline derivatives, benzofurans, and other heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In addition, this compound has been used in biochemical studies, such as the study of enzyme kinetics and the study of protein-ligand interactions.
作用機序
The mechanism of action of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is not fully understood. However, it is thought to be involved in a number of biochemical processes, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of DNA synthesis. In addition, this compound has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2 and phospholipase A2.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and pain. In addition, this compound has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of phospholipids, a type of fat found in cell membranes. This compound has also been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication.
実験室実験の利点と制限
The use of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time. In addition, it is highly soluble in water, making it easy to use in a variety of biochemical assays. However, this compound has a number of limitations. It is a relatively weak inhibitor of cyclooxygenase-2, and it is not very effective at inhibiting the activity of phospholipase A2 or DNA polymerase.
将来の方向性
The potential applications of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid are vast and varied. One potential future direction is the development of new pharmaceuticals that utilize this compound as a key ingredient. Another potential future direction is the development of new methods of synthesis that utilize this compound as a starting material. Finally, this compound could be used in the development of new biochemical assays that could be used to study a variety of biological processes.
合成法
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid can be synthesized via a number of methods. One of the most common methods is the reaction of 3-methyl-6-hydroxyquinoline with acetic acid in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. This reaction results in the formation of this compound and water. Other methods of synthesis include the reaction of 3-methyl-6-hydroxyquinoline with ethyl acetate or isopropyl acetate, or the reaction of 3-methyl-6-hydroxyquinoline with acetic anhydride.
特性
IUPAC Name |
3-(6-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-2-4-11-10(6-8)7-9(13(17)14-11)3-5-12(15)16/h2,4,6-7H,3,5H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXVHEQYIPNAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524663.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)